molecular formula C11H9NO3 B8738079 5-Phenyl-4-isoxazolylacetic acid CAS No. 155602-50-9

5-Phenyl-4-isoxazolylacetic acid

Cat. No.: B8738079
CAS No.: 155602-50-9
M. Wt: 203.19 g/mol
InChI Key: ATDPMUYDXBFCAZ-UHFFFAOYSA-N
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Description

5-Phenyl-4-isoxazolylacetic acid is a heterocyclic organic compound featuring an isoxazole ring substituted at the 4-position with an acetic acid group and at the 5-position with a phenyl group. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and material science. This compound’s structure confers unique electronic and steric properties, making it a subject of interest in synthetic organic chemistry and drug design.

Properties

CAS No.

155602-50-9

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(5-phenyl-1,2-oxazol-4-yl)acetic acid

InChI

InChI=1S/C11H9NO3/c13-10(14)6-9-7-12-15-11(9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)

InChI Key

ATDPMUYDXBFCAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NO2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Effects and Bond Characteristics

5-Phenyl-3-(2,4,6-trimethylphenyl)isoxazole-4-carboxylic Acid Amide (Compound 174)
  • Structure : Features a 4-carboxylic acid group and a 5-phenyl substituent, similar to the target compound, but with a 3-(2,4,6-trimethylphenyl) group and an amide functional group.
  • Key Data: Molecular Formula: C₂₀H₁₈N₂O₂ Synthesis: Derived from 4-acylisoxazole precursors via amidation .
2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)
  • Structure : Contains a benzimidazole core with a sulfonic acid group instead of an isoxazole-acetic acid system.
  • Key Data :
    • Molecular Formula: C₁₃H₁₀N₂O₃S
    • Applications: Widely used as a UV filter in sunscreens due to its sulfonic acid group’s stability and solubility .
  • Comparison : Unlike 5-phenyl-4-isoxazolylacetic acid, Ensulizole’s sulfonic acid group enhances photostability but reduces metabolic versatility in biological systems.

Bond Length and Electronic Properties

X-ray crystallography studies on phenyl-substituted isoxazoles reveal:

  • N-O Bond Length : In 4- and 5-phenylisoxazoles, the N-O bond length is 1.36–1.38 Å , shorter than in 4-acylisoxazoles (~1.40 Å). This shorter bond indicates higher bond strength and resonance stabilization, aligning with their reduced susceptibility to ring-opening reactions .
  • Electrochemical Reactivity : The shorter N-O bond in phenyl-substituted isoxazoles correlates with lower electrochemical reactivity compared to acylated derivatives, which undergo easier reduction at the ring .

Physicochemical and Functional Comparisons

Compound Molecular Weight Functional Groups Key Properties Applications
This compound 219.2 g/mol Acetic acid, phenyl, isoxazole High solubility, moderate acidity (pKa ~3.5) Drug intermediates, ligands
Compound 174 318.4 g/mol Carboxylic acid, amide, trimethylphenyl Steric hindrance, low solubility Enzyme inhibition studies
Ensulizole 274.3 g/mol Sulfonic acid, benzimidazole Photostable, water-soluble UV filtering agents

Research Findings and Trends

  • Synthetic Utility : this compound’s acetic acid group allows facile conjugation with amines or alcohols, enabling diverse derivatization for drug discovery. In contrast, Ensulizole’s sulfonic acid group limits such flexibility .
  • Biological Activity: While notes antitumor and enzyme-inhibiting properties in related isoxazole derivatives, specific data on this compound remain sparse.
  • Stability : Phenyl-substituted isoxazoles exhibit superior thermal and oxidative stability over acylated variants due to stronger N-O bonds, making them suitable for high-temperature reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 5-Phenyl-4-isoxazolylacetic acid and its derivatives?

  • Methodological Answer : A typical approach involves condensation reactions using chloroacetic acid derivatives. For example, thioacetic acid analogs are synthesized by heating precursors like 5-(hydroxyphenylmethyl)-substituted triazoles with chloroacetic acid under reflux conditions . Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratios) and using ethanol as a solvent for recrystallization to ensure purity (>97%) . Key steps:

  • Step 1 : React 5-phenylisoxazole intermediates with acetic acid derivatives.
  • Step 2 : Purify via recrystallization (ethanol or ethyl acetate) .
  • Step 3 : Confirm purity using thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetate:water (8.7:1.2:1.1) .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and isoxazole ring (C=N stretch ~1600 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, and S content to confirm molecular formula (e.g., C₁₀H₇NO₃) .
  • Thin-Layer Chromatography (TLC) : Use iodine vapor to visualize spots and assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodological Answer :

  • Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) to accelerate substitution reactions while minimizing side products .
  • pH Adjustment : Use mild bases (e.g., NaOH) to deprotonate intermediates during amide coupling .
  • Catalyst Screening : Explore coupling agents (e.g., EDCI/HOBt) for ester-to-amide conversions, noting yield improvements up to 20% .

Q. What strategies resolve contradictions in biological activity data for isoxazole-acetic acid derivatives?

  • Methodological Answer :

  • Comparative Structural Analysis : Compare with analogs like thiazolidinone or pyrazole derivatives to isolate functional group contributions (e.g., fluorobenzyl moieties enhance lipophilicity) .
  • Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) to distinguish nonspecific effects from target-specific activity .
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to validate hypothesized pathways .

Q. How do salt forms of this compound influence solubility and bioactivity?

  • Methodological Answer :

  • Salt Synthesis : React the free acid with metal sulfates (e.g., ZnSO₄) or organic bases (e.g., morpholine) in ethanol to form salts .
  • Solubility Testing : Measure solubility in PBS (pH 7.4) and DMSO; sodium salts typically show 2–3x higher aqueous solubility .
  • Bioactivity Correlation : Compare IC₅₀ values of free acid vs. salts in cell-based assays (e.g., anti-diabetic activity via PPAR-γ activation) .

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